![molecular formula C13H12N2O2 B12122213 Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)

Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

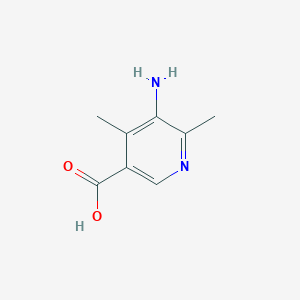

Le 6-méthyl-5-carboxylate de méthyle-[2,3’-bipyridine] est un composé chimique appartenant à la famille des bipyridines. Les bipyridines sont des composés hétérocycliques avec deux cycles pyridine. Ce composé spécifique est caractérisé par un groupe méthyle en position 6 et un groupe ester carboxylate en position 5 de la structure bipyridine. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 6-méthyl-5-carboxylate de méthyle-[2,3’-bipyridine] implique généralement les étapes suivantes:

Matières de départ: La synthèse commence avec la 2,3’-bipyridine disponible dans le commerce.

Méthylation: La position 6 de la bipyridine est méthylée en utilisant de l’iodure de méthyle (CH₃I) en présence d’une base forte comme l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).

Carboxylation: La position 5 est ensuite carboxylée en utilisant du dioxyde de carbone (CO₂) sous haute pression et température, souvent en présence d’un catalyseur comme le palladium sur carbone (Pd/C).

Estérification: Le groupe acide carboxylique est estérifié en utilisant du méthanol (CH₃OH) et un agent déshydratant tel que l’acide sulfurique (H₂SO₄) ou la dicyclohexylcarbodiimide (DCC).

Méthodes de production industrielle

La production industrielle du 6-méthyl-5-carboxylate de méthyle-[2,3’-bipyridine] suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique:

Réacteurs discontinus ou en flux continu: Pour traiter de grands volumes et garantir une qualité de produit constante.

Catalyseurs et réactifs: Utilisation de catalyseurs et de réactifs efficaces pour optimiser le rendement et réduire les coûts de production.

Purification: Des techniques telles que la recristallisation, la distillation et la chromatographie sont utilisées pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-méthyl-5-carboxylate de méthyle-[2,3’-bipyridine] subit diverses réactions chimiques, notamment:

Oxydation: Peut être oxydé pour former les N-oxydes correspondants en utilisant des agents oxydants comme le peroxyde d’hydrogène (H₂O₂) ou l’acide m-chloroperbenzoïque (m-CPBA).

Réduction: La réduction peut être réalisée en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).

Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe méthyle, en utilisant des réactifs comme le méthylate de sodium (NaOCH₃).

Réactifs et conditions courants

Oxydation: H₂O₂, m-CPBA, acide acétique (CH₃COOH) comme solvant.

Réduction: LiAlH₄, NaBH₄, tétrahydrofurane (THF) comme solvant.

Substitution: NaOCH₃, diméthylsulfoxyde (DMSO) comme solvant.

Principaux produits

Oxydation: N-oxydes de la bipyridine.

Réduction: Dérivés de bipyridine réduits.

Substitution: Dérivés de bipyridine substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

Le 6-méthyl-5-carboxylate de méthyle-[2,3’-bipyridine] est utilisé dans plusieurs domaines de la recherche scientifique:

Chimie: Comme ligand en chimie de coordination pour la synthèse de complexes métalliques.

Biologie: Dans des études impliquant l’inhibition enzymatique et les interactions protéine-ligand.

Industrie: Utilisé dans le développement de matériaux avec des propriétés électroniques ou photophysiques spécifiques.

Applications De Recherche Scientifique

Methyl 6-methyl-[2,3’-bipyridine]-5-carboxylate is utilized in several scientific research fields:

Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of materials with specific electronic or photophysical properties.

Mécanisme D'action

Le composé exerce ses effets par le biais d’interactions avec des cibles moléculaires telles que les ions métalliques et les protéines. La structure bipyridine lui permet de chélater les ions métalliques, formant des complexes stables. Ces complexes peuvent participer à diverses voies biochimiques, influençant l’activité enzymatique et la fonction des protéines.

Comparaison Avec Des Composés Similaires

Composés similaires

2,2’-Bipyridine: Ne possède pas les groupes méthyle et carboxylate, ce qui la rend moins encombrée stériquement.

4,4’-Diméthyl-2,2’-bipyridine: Possède des groupes méthyle en positions 4, affectant ses propriétés électroniques.

6,6’-Diméthyl-2,2’-bipyridine: Des groupes méthyle en positions 6, effets stériques similaires mais propriétés électroniques différentes.

Unicité

Le 6-méthyl-5-carboxylate de méthyle-[2,3’-bipyridine] est unique en raison de son motif de substitution spécifique, qui influence sa réactivité et ses propriétés de liaison. La présence à la fois d’un groupe méthyle et d’un groupe ester carboxylate lui confère des caractéristiques stériques et électroniques distinctes, ce qui le rend précieux dans des applications spécialisées.

Propriétés

Formule moléculaire |

C13H12N2O2 |

|---|---|

Poids moléculaire |

228.25 g/mol |

Nom IUPAC |

methyl 2-methyl-6-pyridin-3-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c1-9-11(13(16)17-2)5-6-12(15-9)10-4-3-7-14-8-10/h3-8H,1-2H3 |

Clé InChI |

JYMTYHCCDRYQNI-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=N1)C2=CN=CC=C2)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)

![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)

![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)

![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)

![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)

![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)

![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)